
N-benzyl-5-(4-chloro-N-methylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of structurally similar sulfonamide derivatives involves the interaction of N-(dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid, leading to the formation of sterically hindered isomeric forms. These compounds have been structurally characterized by X-ray single crystal diffraction, demonstrating their complex and precise molecular geometry (Rublova et al., 2017).
Molecular Structure Analysis
The molecular-electronic structure of similar compounds has been investigated, showing that these molecules are organized as molecular crystals. Ab initio quantum-chemical calculations have been performed to study the electronic structure, offering insights into the charge density distribution that correlates with the observed intramolecular hydrogen bonds (Rublova et al., 2017).
Chemical Reactions and Properties
Reactions involving sulfonamide derivatives include substitution reactions in aqueous solutions, which correlate well with the stereo-chemical characteristics of the molecules. Such studies highlight the reactivity of these compounds under specific conditions, indicating a potential for diverse chemical transformations (Rublova et al., 2017).
Physical Properties Analysis
The crystallographic analysis of similar sulfonamides has revealed that the physical properties, including crystal structure and hydrogen bonding patterns, significantly impact the compound's stability and interactions. These properties are critical for understanding the material's behavior in various environments and applications (Al-Hourani et al., 2015).
Chemical Properties Analysis
The chemical behavior, including reactivity and stability of sulfonamide derivatives, has been extensively studied. These compounds exhibit a range of interactions, such as hydrogen bonding and molecular rearrangements, which are essential for predicting their behavior in chemical reactions and potential applications (Dohmori, 1964).
Scientific Research Applications
Alzheimer's Disease Treatment
Research on sulfonamide derivatives has shown promise in the development of novel therapeutic agents for Alzheimer's disease. A study detailed the synthesis of a new series of sulfonamides, demonstrating their potential as acetylcholinesterase inhibitors. This class of compounds, including those with structural similarities to N-benzyl-5-(4-chloro-N-methylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide, could serve as lead structures for designing more potent inhibitors targeting Alzheimer's disease (Abbasi et al., 2018).
Antifungal and Anti-HIV Activities
Sulfonamides have been investigated for their potential antifungal and anti-HIV properties. A study presented the synthesis of novel chiral and achiral N-substituted benzenesulfonamides, demonstrating their in vitro screening for antifungal and anti-HIV activities (Zareef et al., 2007).
Anticancer Applications
The anticancer activity of N-acylbenzenesulfonamides against various human cancer cell lines has been a focus of research, highlighting the potential of sulfonamide derivatives in cancer therapy. Studies have shown that certain derivatives exhibit growth inhibitory effects on cancer cells, offering insights into the design of new anticancer drugs (Żołnowska et al., 2015).
Antibacterial Properties and Lipoxygenase Inhibition
The synthesis of new sulfonamides bearing a 1,4-benzodioxin ring has been investigated for their antibacterial potential and inhibitory effects on lipoxygenase, indicating their possible use as therapeutic agents for inflammatory diseases (Abbasi et al., 2017).
properties
IUPAC Name |
N-benzyl-5-[(4-chlorophenyl)sulfonyl-methylamino]-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4S2/c1-16-13-17(2)22(30(26,27)24-15-18-7-5-4-6-8-18)14-21(16)25(3)31(28,29)20-11-9-19(23)10-12-20/h4-14,24H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGIXTJQOBYMIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N(C)S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)NCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-5-(4-chloro-N-methylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(Difluoromethoxy)phenyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2496012.png)
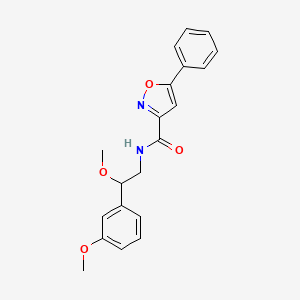
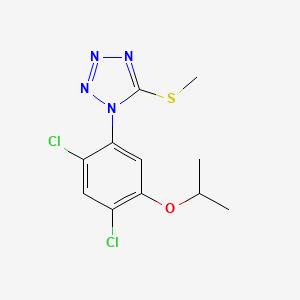

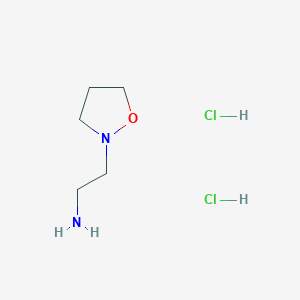
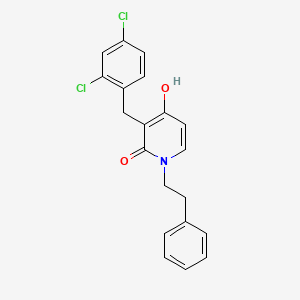
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2496021.png)
![N-(1-cyanocyclobutyl)-N,1,3-trimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2496022.png)
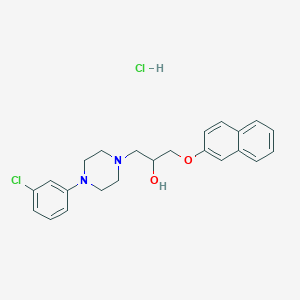
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2496025.png)
![5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2496027.png)
![(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylidene-3-(thiomorpholin-4-ylmethyl)imidazolidin-4-one](/img/structure/B2496028.png)
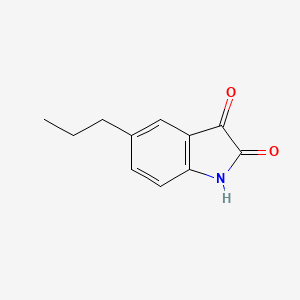
![L-Proline, N-[(1,1-dimethylethoxy)carbonyl]glycyl-4-(benzoylamino)-, (4R)-](/img/structure/B2496033.png)